molecular formula C7H2BrClF4O2S B13535378 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride

Katalognummer: B13535378
Molekulargewicht: 341.51 g/mol
InChI-Schlüssel: VCBFNSCJDRDUGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. These functional groups impart unique chemical properties to the compound, making it valuable for various synthetic and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and other derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the development of bioactive compounds and as a tool for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The presence of electron-withdrawing groups, such as bromine, fluorine, and trifluoromethyl, enhances the electrophilic nature of the sulfonyl chloride group, making it highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

Uniqueness

6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable for specific synthetic applications where the formation of sulfonyl derivatives is desired.

Eigenschaften

Molekularformel

C7H2BrClF4O2S

Molekulargewicht

341.51 g/mol

IUPAC-Name

6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H2BrClF4O2S/c8-4-2-1-3(7(11,12)13)5(10)6(4)16(9,14)15/h1-2H

InChI-Schlüssel

VCBFNSCJDRDUGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.